molecular formula C13H14N4O2S B4504903 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(1,3-thiazol-2-yl)acetamide

2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B4504903
M. Wt: 290.34 g/mol
InChI Key: SZWHROUUIBQMID-UHFFFAOYSA-N
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Description

2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(1,3-thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C13H14N4O2S and its molecular weight is 290.34 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl)-N-1,3-thiazol-2-ylacetamide is 290.08374688 g/mol and the complexity rating of the compound is 489. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(1,3-thiazol-2-yl)acetamide is a member of the cinnoline derivatives, which have been studied for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

Chemical Formula: C₁₅H₁₃N₃O₂S
Molecular Weight: 299.35 g/mol
IUPAC Name: this compound

The biological activity of this compound is largely attributed to its ability to interact with various cellular targets. The thiazole and cinnoline moieties are known to modulate enzyme activities and receptor interactions. Specifically:

  • Cinnoline Derivative Activity: Cinnoline derivatives have shown potential in inhibiting cancer cell proliferation by inducing apoptosis and cell cycle arrest in various cancer cell lines.
  • Thiazole Interaction: The thiazole group may enhance the compound's interaction with specific biological receptors or enzymes, potentially leading to increased efficacy in therapeutic applications.

Anticancer Activity

Recent studies have demonstrated that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism of Action
A2780 (Ovarian Cancer)15.5Induces apoptosis and mitochondrial dysfunction
HT-29 (Colorectal)12.3Cell cycle arrest at G2/M phase
MSTO-211H (Mesothelioma)10.0ROS production leading to oxidative stress

These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.

Anti-inflammatory Activity

In addition to anticancer properties, preliminary studies indicate potential anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Case Studies and Research Findings

  • Study on Cytotoxicity:
    • A study conducted on various human tumor cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The most sensitive line was A2780 with an IC50 value of 15.5 µM .
  • Mechanistic Insights:
    • Research indicated that treatment with the compound resulted in increased reactive oxygen species (ROS) levels and depolarization of the mitochondrial membrane potential in treated cells . This suggests that oxidative stress plays a crucial role in its anticancer mechanism.
  • Comparative Analysis:
    • When compared with other cinnoline derivatives, this compound exhibited superior activity against colorectal cancer cells (HT-29), highlighting its potential as a lead compound for drug development .

Properties

IUPAC Name

2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S/c18-11(15-13-14-5-6-20-13)8-17-12(19)7-9-3-1-2-4-10(9)16-17/h5-7H,1-4,8H2,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWHROUUIBQMID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(1,3-thiazol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(1,3-thiazol-2-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(1,3-thiazol-2-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(1,3-thiazol-2-yl)acetamide
Reactant of Route 5
2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(1,3-thiazol-2-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(1,3-thiazol-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.